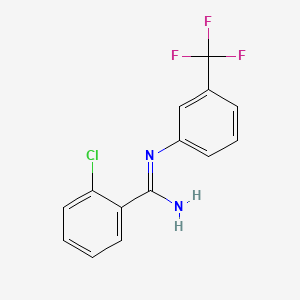
o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine: is an organic compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and an amidine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine typically involves the reaction of o-chlorobenzonitrile with alpha,alpha,alpha-trifluoro-m-toluidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamidines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
o-Chlorobenzamidine: Shares the chloro group but lacks the trifluoromethyl group.
m-Tolylbenzamidine: Contains the tolyl group but lacks the chloro and trif
Biological Activity
o-Chloro-N-(alpha,alpha,alpha-trifluoro-m-tolyl)benzamidine is a compound that has garnered attention for its potential biological activities, particularly as an antagonist of the C5a receptor. This receptor plays a critical role in the immune response, and its modulation can have significant therapeutic implications in various inflammatory and autoimmune diseases.
The primary mechanism of action of this compound involves antagonism of the C5a receptor. C5a is a potent anaphylatoxin that mediates various inflammatory processes. By inhibiting this receptor, the compound can potentially reduce inflammation and tissue damage associated with overactive immune responses .
Biological Activity
Antagonistic Properties : The compound has been tested in biological assays to evaluate its effectiveness as a C5a receptor antagonist. Results indicate that it significantly inhibits C5a-mediated cellular responses, which could be beneficial in treating conditions such as sepsis and chronic inflammatory diseases .
In Vitro Studies : In vitro studies have demonstrated that this compound effectively reduces the migration of immune cells in response to C5a stimulation. This suggests its potential utility in managing diseases characterized by excessive leukocyte infiltration .
Case Studies
- Inflammatory Disease Models : In animal models of inflammatory diseases, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical outcomes. These findings support its potential as a therapeutic agent in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Cancer Research : Preliminary studies have also explored the role of this compound in cancer therapy. It has shown promise in inhibiting tumor growth by modulating immune responses and enhancing the efficacy of existing chemotherapeutic agents .
Data Table: Summary of Biological Activities
Properties
CAS No. |
23573-57-1 |
|---|---|
Molecular Formula |
C14H10ClF3N2 |
Molecular Weight |
298.69 g/mol |
IUPAC Name |
2-chloro-N'-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C14H10ClF3N2/c15-12-7-2-1-6-11(12)13(19)20-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H2,19,20) |
InChI Key |
AOVAISDLCUDNQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NC2=CC=CC(=C2)C(F)(F)F)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















